Dimethyl 3,6-Dihydro-2H-pyran-2,5-dicarboxylate
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Overview
Description
Dimethyl 3,6-Dihydro-2H-pyran-2,5-dicarboxylate is a chemical compound with the molecular formula C9H12O5. It is a derivative of pyran, a six-membered heterocyclic compound containing one oxygen atom.
Preparation Methods
The synthesis of Dimethyl 3,6-Dihydro-2H-pyran-2,5-dicarboxylate can be achieved through several methods. One common synthetic route involves the reaction of methyl vinyl ether with 2,5-dichloro-2,5-dimethyl-2,5-dihydropyran under acidic conditions . Industrial production methods may vary, but they generally involve similar reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Dimethyl 3,6-Dihydro-2H-pyran-2,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
Dimethyl 3,6-Dihydro-2H-pyran-2,5-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex heterocyclic compounds.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Dimethyl 3,6-Dihydro-2H-pyran-2,5-dicarboxylate involves its interaction with various molecular targets and pathways. It can act as a precursor to reactive intermediates that participate in further chemical reactions. The specific molecular targets and pathways depend on the context of its application, such as in biological systems or industrial processes .
Comparison with Similar Compounds
Dimethyl 3,6-Dihydro-2H-pyran-2,5-dicarboxylate can be compared with other similar compounds, such as:
Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate: This compound has similar structural features but differs in its chemical reactivity and applications.
2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: Known for its antioxidant properties, this compound is formed during the Maillard reaction and has different biological activities.
5,6-Dihydro-2H-pyran-2-ones: These compounds are important in the synthesis of various organic molecules and have diverse biological activities.
Properties
Molecular Formula |
C9H12O5 |
---|---|
Molecular Weight |
200.19 g/mol |
IUPAC Name |
dimethyl 3,6-dihydro-2H-pyran-2,5-dicarboxylate |
InChI |
InChI=1S/C9H12O5/c1-12-8(10)6-3-4-7(14-5-6)9(11)13-2/h3,7H,4-5H2,1-2H3 |
InChI Key |
SYXUQKLQNXSTOI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC=C(CO1)C(=O)OC |
Origin of Product |
United States |
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